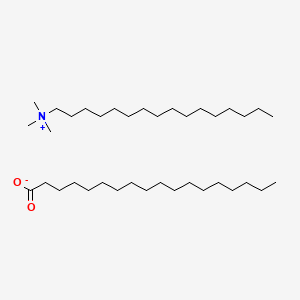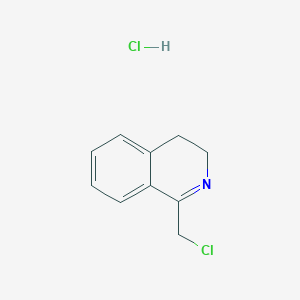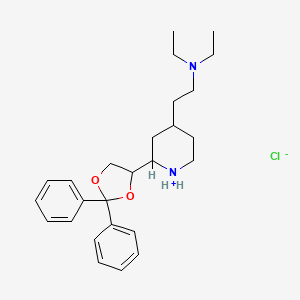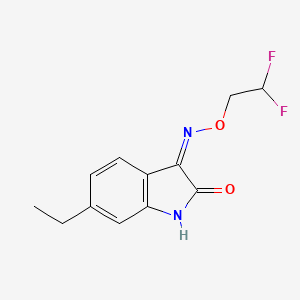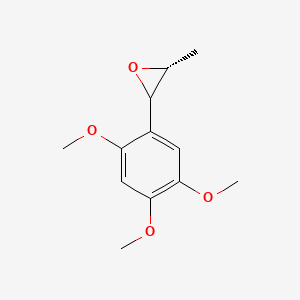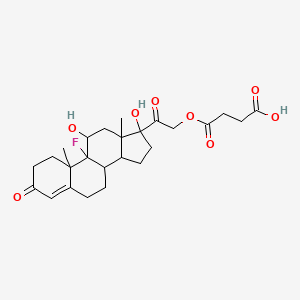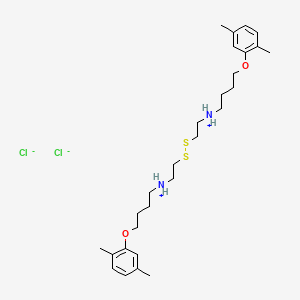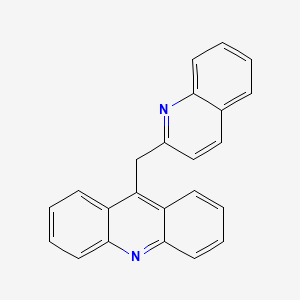
Acridine, 9-(2-quinolylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 9-(2-quinolylmethyl)-: is a heterocyclic aromatic compound that belongs to the acridine family Acridines are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, material science, and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acridine derivatives, including Acridine, 9-(2-quinolylmethyl)-, typically involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. This is followed by a cyclization step to produce the acridine core . Another common method is the Bernthsen Acridine synthesis, which uses zinc chloride as a catalyst and benzoic acid as a starting material .
Industrial Production Methods: Industrial production methods for acridine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure the efficient production of high-quality acridine compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Acridine, 9-(2-quinolylmethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as zinc metal or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc metal, sodium borohydride.
Substitution: Alkyl iodides, alkaline potassium ferricyanide.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: N-alkyl acridinium iodides, N-alkyl acridones.
Wissenschaftliche Forschungsanwendungen
Acridine, 9-(2-quinolylmethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Acridine, 9-(2-quinolylmethyl)- primarily involves DNA intercalation. This compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and DNA polymerase . This leads to the inhibition of DNA replication and transcription, making it a potent anticancer agent. Additionally, its interaction with proteins and enzymes contributes to its antimicrobial and neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
- Acriflavine
- Proflavine
- Quinacrine
- Tacrine
- Velnacrine
Comparison: Acridine, 9-(2-quinolylmethyl)- is unique due to its specific structural features, which confer distinct biological activities. While other acridine derivatives like acriflavine and proflavine are primarily used as antiseptics and antimicrobial agents, Acridine, 9-(2-quinolylmethyl)- has shown promise in cancer therapy and neuroprotection . Its ability to intercalate DNA and interact with proteins makes it a versatile compound with a broader range of applications compared to its analogs .
Eigenschaften
CAS-Nummer |
30670-47-4 |
|---|---|
Molekularformel |
C23H16N2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
9-(quinolin-2-ylmethyl)acridine |
InChI |
InChI=1S/C23H16N2/c1-4-10-21-16(7-1)13-14-17(24-21)15-20-18-8-2-5-11-22(18)25-23-12-6-3-9-19(20)23/h1-14H,15H2 |
InChI-Schlüssel |
ILHALOHHYDDHGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




